

# Ecotoxicological Profile of Reactive Dyes for Cotton: A Comparative Guide

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## Compound of Interest

Compound Name: *Reactive red 218*

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The textile industry is a significant contributor to water pollution, with reactive dyes used for cotton dyeing being a major class of contaminants. Their high water solubility and low fixation rates result in colored effluents that are toxic to aquatic and terrestrial ecosystems. This guide provides an objective comparison of the ecotoxicological effects of various reactive dyes, supported by experimental data, to aid researchers and environmental scientists in assessing their environmental impact.

## Quantitative Ecotoxicological Data

The following table summarizes the ecotoxicological data for several common reactive dyes across different trophic levels. The data is presented to facilitate a comparative analysis of their potential environmental hazards.

Reactive Dye	Test Organism	Endpoint	Observed Value
Reactive Red 120	Daphnia magna (Water Flea)	48h EC50 (Immobilisation)	10.40 mg/L[1][2]
Pseudokirchneriella subcapitata (Green Algae)	72h EC50 (Growth Inhibition)	>100.00 mg/L[1][2]	
Lemna gibba (Duckweed)	7-day EC50 (Growth Inhibition)	64.34 mg/L[1][2]	
Oncorhynchus mykiss (Rainbow Trout)	96h LC50 (Mortality)	78.84 mg/L[1][2]	
Reactive Black 5	Daphnia magna (Water Flea)	48h EC50 (Immobilisation)	74.1% (v/v of dye solution)
Remazol Golden Yellow	Daphnia magna (Water Flea)	48h EC50 (Immobilisation)	46.84 mg/L
Remazol Parrot Green	Daphnia magna (Water Flea)	48h EC50 (Immobilisation)	55.32 mg/L
Reactive Yellow 145	Vigna radiata & Cicer arietinum (Mung Bean & Chickpea)	Seed Germination	Significant reduction in germination rate, plumule, and radicle length.[3][4]
Allium cepa (Onion)	Genotoxicity	Less toxic effects of biodegraded products on Mitotic Index (MI) and cell division.[4]	
Reactive Blue 221	Pseudomonas sp. BDS 2	Biodegradation (Decolorization)	94.4% after 96h (50 mg/L)
Alcaligenes sp. BDS 9	Biodegradation (Decolorization)	88.5% after 112h (50 mg/L)	

## Experimental Protocols

Detailed methodologies for key ecotoxicological assays are provided below, based on internationally recognized guidelines.

## Acute Immobilisation Test with *Daphnia magna* (OECD 202)

This test assesses the acute toxicity of substances to the freshwater crustacean, *Daphnia magna*.

- Test Organism: Young daphnids, less than 24 hours old at the start of the test.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Test Substance Preparation: A series of at least five concentrations of the reactive dye are prepared in a suitable medium (reconstituted or natural water with a pH of 6-9). A control group with no test substance is also prepared.[\[5\]](#)[\[6\]](#)
- Test Procedure:
  - At least 20 daphnids, divided into four groups of five, are exposed to each test concentration and the control.[\[6\]](#)
  - Each test vessel should contain at least 2 mL of the test solution per daphnid.[\[6\]](#)
  - The exposure period is 48 hours under static or semi-static conditions.[\[5\]](#)[\[7\]](#)[\[8\]](#)
  - Environmental conditions are maintained at  $20 \pm 2$  °C with a 16-hour light/8-hour dark photoperiod.[\[5\]](#)
  - Daphnids are not fed during the test.[\[5\]](#)
- Endpoint: The primary endpoint is the immobilisation of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[\[5\]](#)[\[7\]](#) Observations are made at 24 and 48 hours.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Data Analysis: The EC50 (the concentration that causes immobilisation in 50% of the daphnids) at 48 hours is calculated.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Luminescent Bacteria Inhibition Test with *Vibrio fischeri* (ISO 11348-3)

This test, often referred to as the Microtox® test, evaluates the acute toxicity of water samples by measuring the inhibition of light emission from the marine bacterium *Vibrio fischeri*.

- Test Organism: Freeze-dried *Vibrio fischeri* (NRRL B-11177).[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Test Substance Preparation: The reactive dye is dissolved in water to create a range of concentrations. The test is applicable to wastewater, aqueous extracts, and single substances diluted in water.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Test Procedure:
  - Specified volumes of the test sample (or its dilutions) are mixed with a suspension of the luminescent bacteria.[\[12\]](#)
  - The luminescence is measured after a defined contact time, typically 15 or 30 minutes.[\[12\]](#)
  - A control sample without the toxicant is run in parallel to measure any natural changes in luminescence.
- Endpoint: The inhibition of light emission is the key endpoint.
- Data Analysis: The results are used to determine the EC50, which is the effective concentration of the test substance that causes a 50% reduction in the light output of the bacteria.[\[13\]](#)

## Terrestrial Plant Test: Seedling Emergence and Seedling Growth (OECD 208)

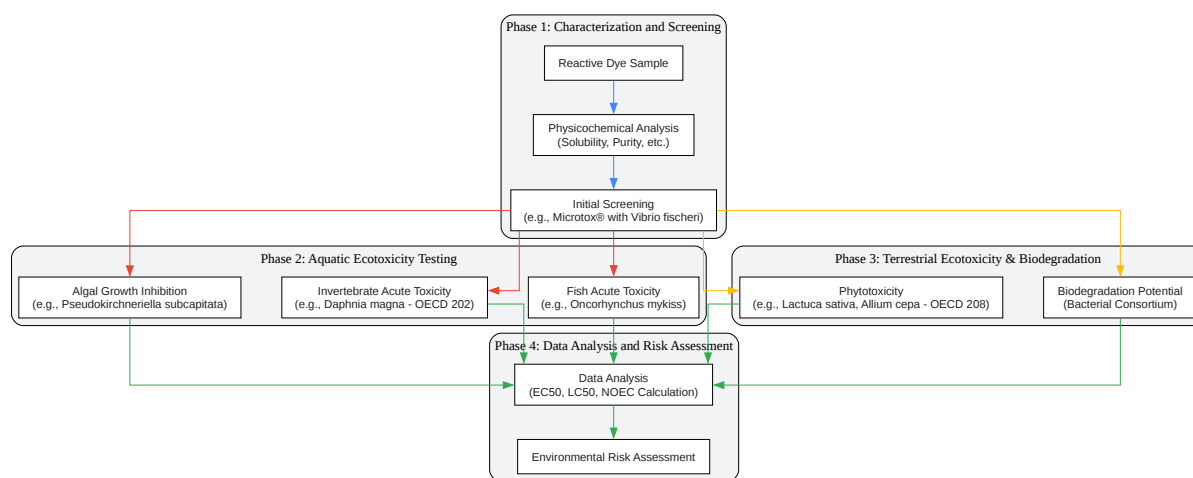
This test assesses the potential adverse effects of substances on the emergence and early growth of terrestrial plants.

- Test Organism: Seeds of various terrestrial plant species from different families are used. Common species include *Lactuca sativa* (lettuce), *Allium cepa* (onion), and various crop species.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Test Substance Application: The reactive dye can be incorporated into the soil or sprayed onto the soil surface.[\[14\]](#)[\[15\]](#)
- Test Procedure:
  - Seeds are planted in treated soil.
  - The test is conducted in a growth chamber with controlled temperature (e.g., 22 °C during the day, 18 °C at night), humidity (around 70%), and a defined light cycle (e.g., 16 hours of light).[\[14\]](#)[\[16\]](#)
  - The duration of the test is typically 14 to 21 days after 50% of the seedlings in the control group have emerged.[\[15\]](#)[\[16\]](#)
- Endpoints:
  - Seedling emergence: The number of emerged seedlings is counted.
  - Seedling growth: Shoot height and shoot fresh weight are measured at the end of the test.
  - Phytotoxicity: Visual assessment for any signs of damage, such as chlorosis or necrosis.[\[15\]](#)
- Data Analysis: The data is analyzed to determine the rate of emergence and the effective concentration that causes a specified percentage of inhibition in growth (ER<sub>x</sub>) and the No Observed Effect Rate (NOER).[\[15\]](#)

## Ecotoxicological Assessment Workflow

The following diagram illustrates a structured workflow for the ecotoxicological assessment of reactive dyes, from initial characterization to a tiered testing approach across different trophic levels.



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Caption: Workflow for ecotoxicological assessment of reactive dyes.

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